N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a naphthalen-1-ylmethyl group. Its structure combines a methyl-substituted benzamide core with a sulfolane ring, which enhances solubility and electronic properties, and a bulky naphthalene group that may influence binding interactions in biological or catalytic systems .
Properties
Molecular Formula |
C23H23NO3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C23H23NO3S/c1-17-9-11-19(12-10-17)23(25)24(21-13-14-28(26,27)16-21)15-20-7-4-6-18-5-2-3-8-22(18)20/h2-12,21H,13-16H2,1H3 |
InChI Key |
RJBIXESPEJZZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophene intermediate, followed by its coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene group.
Substitution: The benzamide and naphthalene moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene group may interact with enzymes or receptors, modulating their activity. The benzamide and naphthalene moieties can also contribute to the compound’s overall biological effects by binding to different targets.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide scaffold allows for diverse functionalization. Key analogs include:
Key Observations :
Role of the Sulfolane Moiety
The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfolane) is a polar, rigid ring system that enhances solubility in polar solvents. This contrasts with simpler amine substituents in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which lacks the sulfone group and instead employs an N,O-bidentate directing group for metal coordination . The sulfolane moiety in the target compound may stabilize charge interactions in catalytic or biochemical environments .
Naphthalene Derivatives in Bioactive Contexts
While direct biological data for the target compound are absent in the evidence, naphthalene-containing analogs (e.g., triazole-naphthalene hybrids in ) demonstrate antimicrobial activity . The naphthalen-1-ylmethyl group in the target compound may similarly contribute to π-π stacking interactions with aromatic residues in proteins or nucleic acids .
Crystallographic and Structural Insights
Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () were characterized via X-ray diffraction, revealing planar benzamide cores and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
